Inhibidor-1 de mPGES-1

Descripción general

Descripción

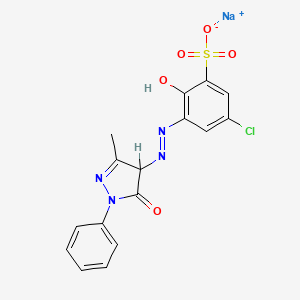

Prostaglandin E2 (PGE2; ) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both COX-2 and microsomal PGE synthase-1 (mPGES-1). CAY10700 is an orally bioavailable inhibitor of mPGES-1 (IC50 = 0.24 µM in an in vitro human whole blood assay). It is inactive against COX-1 and COX-2 (9% inhibition at 100 µM and 16% at 30 µM, respectively).

mPGES-1 Inhibitor-1 is a novel selective microsomal prostaglandin E synthase-1 (mPGES-1) Inhibitor.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

mPGES-1 es más abundante en las células cancerosas que en las células sanas, lo que indica que la disminución de la expresión de mPGES-1 podría ser una estrategia terapéutica potencial para el cáncer {svg_1}. La invención de inhibidores de mPGES-1 presenta una nueva vía para el tratamiento de la inflamación y el cáncer {svg_2}.

Gestión de la inflamación

mPGES-1, cuando es activada por factores inflamatorios, puede causar la síntesis de prostaglandina E {svg_3}. Los medicamentos antiinflamatorios no esteroideos tradicionales son capaces de inhibir la producción de prostaglandinas, pero también pueden causar reacciones gastrointestinales y trastornos de la coagulación {svg_4}. Los inhibidores de mPGES-1 no causan estas reacciones adversas cuando se inhiben {svg_5}.

Alivio del dolor

Los inhibidores selectivos de mPGES-1 son altamente efectivos para aliviar el dolor, sin el potencial de abuso de los opioides y sin los graves efectos secundarios de los AINE tradicionales {svg_6}.

Estudios de seguridad y tolerabilidad del fármaco

LY3031207 se ha evaluado en un estudio de dosis múltiples ascendentes para observar la seguridad, la tolerabilidad del fármaco en estudio, la cantidad de fármaco en estudio que llega al torrente sanguíneo y el tiempo que tarda el cuerpo en eliminarlo cuando se administra a participantes sanos {svg_7} {svg_8}.

Estudios de lesión hepática inducida por fármacos

Se ha descubierto que LY3031207 causa lesión hepática inducida por fármacos (DILI) en humanos {svg_9}. Esto ha llevado a estudios adicionales sobre la activación metabólica del anillo de imidazol, que puede estar involucrado en el desarrollo de hepatotoxicidad de LY3031207 {svg_10}.

Resolución de la inflamación aguda

La PGE2 derivada de mPGES-1 contribuye a la resolución de la inflamación al prevenir la retención de células mieloides activadas en sitios de lesión mediada por CX3CL1 {svg_11}.

Mecanismo De Acción

- mPGES-1 is responsible for converting excess arachidonic acid into prostaglandin E2 (PGE2) in cells exposed to harmful stimuli .

- Unlike other anti-inflammatory drugs, which inhibit cyclooxygenase (COX) activity, mPGES-1 inhibitors specifically reduce PGE2 synthesis without affecting other prostaglandins .

- This inhibition helps attenuate inflammatory responses, such as paw swelling in an adjuvant-induced arthritis rat model .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Propiedades

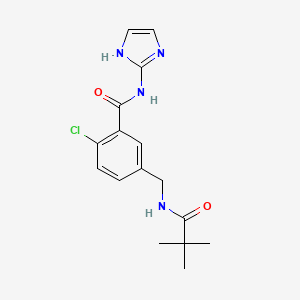

IUPAC Name |

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGUNQNAJTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381846-21-4 | |

| Record name | LY-3031207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381846214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3031207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7VQ61PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

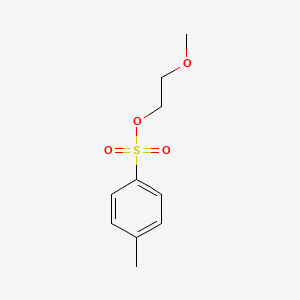

Synthesis routes and methods

Procedure details

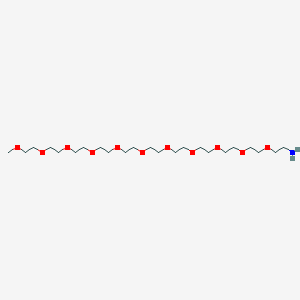

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

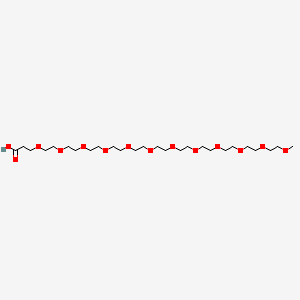

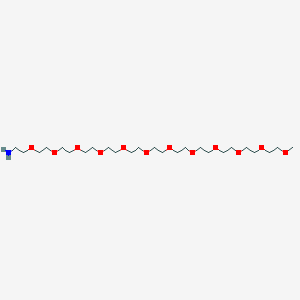

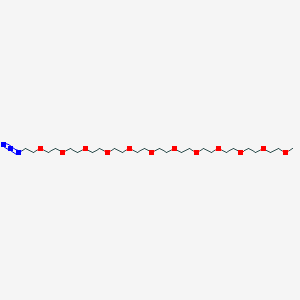

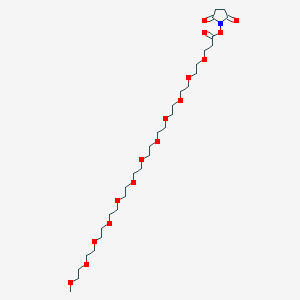

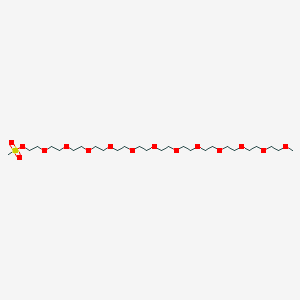

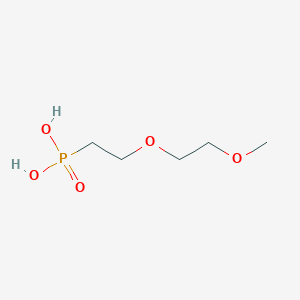

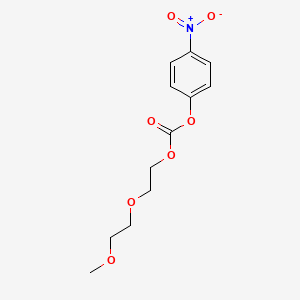

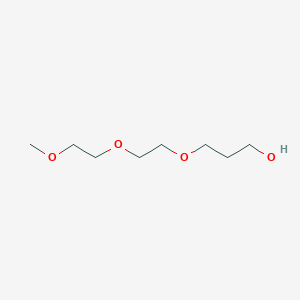

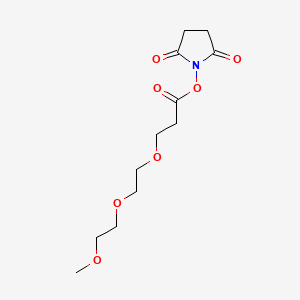

Feasible Synthetic Routes

Q1: How does LY3031207 interact with its target, mPGES-1, and what are the downstream effects of this interaction?

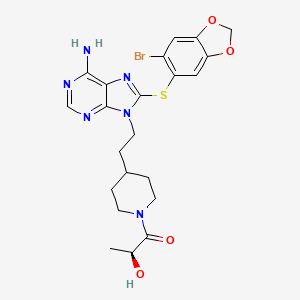

A1: While the exact binding mechanism of LY3031207 to mPGES-1 hasn't been explicitly detailed in the provided research, it's known that LY3031207 acts as an inhibitor of this enzyme. [, , ] mPGES-1 is a key enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. By inhibiting mPGES-1, LY3031207 reduces the production of PGE2. [, ] This reduction in PGE2 levels is believed to contribute to its anti-inflammatory effects. []

Q2: What is known about the potential toxicity of LY3031207?

A2: Studies have shown that LY3031207 can cause dose-dependent acute liver injury in humans. [, ] This liver injury was characterized by hepatocellular injury with hypersensitivity features, including eosinophilic infiltration observed in liver biopsies. [] Research suggests that metabolic activation of the imidazole ring within LY3031207's structure could be a contributing factor to its hepatotoxicity. [, ]

Q3: Have any strategies been explored to mitigate the potential toxicity of LY3031207?

A3: Researchers have investigated modifications to the imidazole ring of LY3031207 and similar compounds to mitigate the formation of reactive metabolites believed to contribute to liver injury. [] These efforts aim to maintain the desired inhibitory activity against mPGES-1 while improving the safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.